Product packaging for 3-Methoxy-3-methylbut-1-yne(Cat. No.:CAS No. 13994-57-5)

3-Methoxy-3-methylbut-1-yne

Cat. No.: B3047467
CAS No.: 13994-57-5
M. Wt: 98.14 g/mol
InChI Key: ZYDXBIXQPLRRIK-UHFFFAOYSA-N
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Description

Significance of Alkynes in Modern Synthetic Strategies

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. numberanalytics.comstudysmarter.co.uk Their high degree of unsaturation and the linear geometry of the sp-hybridized carbon atoms confer unique reactivity. The presence of two π-bonds allows alkynes to undergo a wide variety of transformations, making them versatile intermediates in the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com

Modern synthetic strategies extensively utilize alkynes in a range of reactions, including:

Addition Reactions: The π-bonds of alkynes are susceptible to attack by electrophiles and nucleophiles, leading to the formation of a diverse array of functionalized alkenes and alkanes. numberanalytics.com

Cycloaddition Reactions: Alkynes are excellent participants in cycloaddition reactions, such as the Diels-Alder reaction, providing efficient routes to cyclic and heterocyclic systems. numberanalytics.comnumberanalytics.com

Metal-Catalyzed Reactions: The interaction of alkynes with transition metals opens up a vast landscape of catalytic transformations. solubilityofthings.com Reactions like Sonogashira coupling, hydroalkynylation, and dimerization are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.comfrontiersin.orgresearchgate.net The development of "alkynophilic" π-acidic metal catalysts has been a significant breakthrough, allowing for controlled activation of the otherwise inert alkyne C-H bond. nih.gov

Protecting Groups: The alkyne moiety can serve as a protecting group for carbonyl functionalities, expanding the range of possible reaction conditions due to their lower polarity and electrophilicity compared to carbonyls. nih.gov

The versatility of alkynes makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. studysmarter.co.uknumberanalytics.comsolubilityofthings.com

Role of Substituted Butynes in Chemical Research

Within the broader class of alkynes, substituted butynes represent a significant area of research. The nature and position of substituents on the butyne framework can profoundly influence the molecule's steric and electronic properties, thereby tuning its reactivity and physical characteristics. acs.org For instance, the presence of a tert-butyl group, as seen in 3,3-Dimethyl-1-butyne, provides a basis for studying reaction mechanisms and developing new synthetic strategies. guidechem.com

Substituted butynes are valuable substrates in a variety of chemical investigations:

Mechanistic Studies: The rotational barriers and conformational preferences of substituted but-2-ynes have been studied to understand weak intramolecular interactions. acs.org

Gas-Phase Reactions: The reactions of aryl radicals with 2-butyne (B1218202) have been investigated to model molecular weight growth reactions in environments like the ionosphere of Titan. rsc.org

Catalyst Development: The dimerization of terminal alkynes, including substituted butynes, is a key reaction for evaluating the efficiency and selectivity of new metal catalysts. researchgate.netacs.org

Synthesis of Complex Molecules: Substituted butynes serve as precursors in the synthesis of more complex structures, such as indene (B144670) derivatives and other functionalized molecules. rsc.org

The study of substituted butynes, therefore, provides fundamental insights into chemical bonding and reactivity, while also offering practical routes to valuable chemical entities.

Overview of Research Trajectories for 3-Methoxy-3-methylbut-1-yne

This compound, a colorless liquid at room temperature, is a substituted terminal alkyne characterized by a methoxy (B1213986) and a methyl group on the third carbon of the butyne chain. cymitquimica.com This substitution pattern imparts specific properties that make it a subject of research interest.

Key research areas involving this compound include:

Building Block in Organic Synthesis: Its terminal alkyne functionality makes it a useful building block for introducing the 1,1-dimethyl-2-propynyl ether moiety into larger molecules. cymitquimica.comcymitquimica.com The presence of the methoxy group can influence the polarity and solubility of the compound and its derivatives. cymitquimica.com

Ligand in Organometallic Chemistry: There is evidence of its use as a ligand that can bind to metals like silicon, suggesting applications in coordination chemistry. cymitquimica.com A dicobalt hexacarbonyl complex of this compound has also been documented. molaid.com

Reactivity Studies: The methoxy group may influence the compound's reactivity in nucleophilic additions and other transformations by donating electron density. Its reactions are a subject of interest for understanding how substituents affect the outcomes of alkyne chemistry.

Precursor for Other Chemicals: It is listed as a downstream product from precursors like 3-Methyl butynol (B8639501) and methylating agents, indicating its role as an intermediate in chemical manufacturing. chemsrc.com

The following sections will provide a more detailed examination of the known properties and synthetic applications of this specific substituted butyne.

Physical and Spectroscopic Properties of this compound

The physical and spectroscopic data for this compound are crucial for its identification, purification, and the prediction of its reactivity.

Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₀O nih.gov
Molecular Weight 98.14 g/mol nih.gov
Appearance Colorless liquid cymitquimica.comsigmaaldrich.com
CAS Number 13994-57-5 nih.gov

Spectroscopic Data

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Data available in spectral databases. nih.gov
¹³C NMR Data available in spectral databases. nih.gov
Infrared (IR) Spectroscopy Data available in spectral databases. nih.gov
Mass Spectrometry (GC-MS) Data available in spectral databases. nih.gov
Raman Spectroscopy Data available in spectral databases. nih.gov

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound typically involves the methylation of the corresponding alcohol, 2-methyl-3-butyn-2-ol. Common methylating agents used for this transformation include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemsrc.com

Reactivity of this compound

The reactivity of this compound is dictated by its terminal alkyne and tertiary ether functionalities.

Addition Reactions: As a terminal alkyne, it can undergo various addition reactions across the carbon-carbon triple bond. cymitquimica.com

Metal-Catalyzed Coupling: The terminal alkyne C-H bond can be activated by metal catalysts to participate in coupling reactions, such as Sonogashira or Glaser-type couplings, to form more complex enynes or diynes. frontiersin.orgresearchgate.net

Cycloaddition Reactions: It can act as a dienophile or dipolarophile in cycloaddition reactions to construct five- or six-membered rings. beilstein-journals.org

Ligand Formation: The molecule can act as a ligand, coordinating to metal centers through its alkyne π-system or the oxygen atom of the methoxy group. cymitquimica.commolaid.com

Applications in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Intermediate for Complex Molecules: It serves as a precursor for the synthesis of more elaborate molecules where the protected tertiary alcohol and alkyne functionalities are desired. cymitquimica.comcymitquimica.com

Synthesis of Heterocycles: Its participation in cycloaddition reactions provides a route to various heterocyclic compounds.

Formation of Enynes: It can be used in palladium-catalyzed reactions with vinyl bromides to efficiently synthesize enynes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B3047467 3-Methoxy-3-methylbut-1-yne CAS No. 13994-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-6(2,3)7-4/h1H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDXBIXQPLRRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406761
Record name 3-methoxy-3-methylbut-1-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13994-57-5
Record name 3-methoxy-3-methylbut-1-yne
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Record name 3-methoxy-3-methylbut-1-yne
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Synthetic Methodologies for 3 Methoxy 3 Methylbut 1 Yne and Its Precursors

Alkyne Formation Strategies

The formation of the alkyne triple bond is a critical step in synthesizing the molecular backbone of the target compound's precursors. Standard methods in organic chemistry for this purpose involve the removal of atoms or groups from adjacent carbon atoms to form pi bonds.

Dehydrohalogenation is a specific type of elimination reaction that involves the removal of a hydrogen halide (H-X) from a substrate. wikipedia.org To form an alkyne, a double dehydrohalogenation is required, starting from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). wikipedia.org This process involves two successive E2 (bimolecular elimination) reactions.

The reaction is typically carried out using a strong base. For the synthesis of a terminal alkyne precursor, a geminal dihalide such as 2,2-dihalo-3-methylbutane or a vicinal dihalide like 1,2-dihalo-3-methylbutane would be a suitable starting material. At least two equivalents of a strong base are necessary for the reaction to proceed to completion, and if a terminal alkyne is formed, a third equivalent is often required due to the acidity of the terminal alkyne proton.

The mechanism for alkyne formation via double dehydrohalogenation is a sequence of two E2 eliminations. The first elimination can often be achieved with common bases like hydroxides or alkoxides to form a vinyl halide intermediate. However, the second elimination step requires a significantly stronger base because the halogen is attached to a double-bonded carbon, making it less reactive. Sodium amide (NaNH₂) in liquid ammonia is the most commonly used reagent for this transformation.

The general conditions for these elimination reactions are summarized in the table below.

BaseTypical SolventRelative StrengthApplication
Potassium Hydroxide (KOH)EthanolStrongPrimarily for first elimination step (alkene formation)
Sodium Ethoxide (NaOEt)EthanolStrongCan effect first elimination; limited use for second
Sodium Amide (NaNH₂)Liquid Ammonia (NH₃)Very StrongEffective for both elimination steps, especially the second
Potassium tert-Butoxide (t-BuOK)tert-ButanolStrong (Bulky)Can be used, often favors less substituted alkene (Hofmann product)

Introduction of Methoxy (B1213986) Functionalities

The most direct precursor to 3-methoxy-3-methylbut-1-yne is the tertiary alcohol, 3-methyl-1-butyn-3-ol. This intermediate can be synthesized by the ethynylation of acetone. The crucial step is the conversion of the hydroxyl group of this precursor into a methoxy group.

Methylation is the process of adding a methyl group to a substrate. wikipedia.org The conversion of an alcohol to a methoxy ether is a common transformation, frequently accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction follows an SN2 mechanism where an alkoxide ion acts as a nucleophile, attacking an electrophilic methylating agent. byjus.com

For the synthesis of this compound from its alcohol precursor, the tertiary alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then displaces a leaving group from a methyl-containing electrophile, such as iodomethane or dimethyl sulfate (B86663), to form the ether. juniperpublishers.com

The table below details common reagents used for this type of methylation.

Base (for Alkoxide Formation)Methylating Agent (Electrophile)Typical SolventKey Considerations
Sodium Hydride (NaH)Iodomethane (CH₃I)THF, DMFHighly effective; NaH is a strong, non-nucleophilic base.
Potassium Hydride (KH)Iodomethane (CH₃I)THFMore reactive than NaH.
Sodium metal (Na)Dimethyl sulfate ((CH₃)₂SO₄)Ether, TolueneClassic method; dimethyl sulfate is toxic.
Potassium Hydroxide (KOH)Iodomethane (CH₃I)DMSOCan be effective under specific conditions. juniperpublishers.com

Beyond direct methylation via the Williamson synthesis, other methods can achieve the conversion of a hydroxyl group to a methoxy group. One alternative involves the use of dimethyl carbonate, a non-toxic reagent, in the presence of a catalyst like alumina. rsc.org However, the reactivity for this method follows the order of primary > secondary >> tertiary alcohols, making it less efficient for the tertiary alcohol precursor of this compound. rsc.org

Another theoretical route could involve converting the alcohol into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a methoxide source. However, for tertiary substrates, elimination reactions are highly competitive and would likely lead to undesired byproducts instead of the target ether.

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry offers more advanced and often catalytic methods for the formation of C-O bonds, which can be applied to the synthesis of propargyl ethers like this compound and its analogs.

One such advanced strategy involves the direct functionalization of C-H bonds. For instance, an iron-mediated organometallic approach allows for the propargylic C-H etherification of unactivated alkynes with alcohols. nih.gov This method avoids the need for pre-functionalized starting materials and proceeds under mild conditions, offering a novel route to highly substituted propargyl ethers. nih.gov

Catalytic substitution reactions of propargylic alcohols provide another powerful tool. Iron(III) chloride (FeCl₃) has been shown to efficiently catalyze the reaction of propargylic alcohols with various nucleophiles, including alcohols, to form new C-O bonds. organic-chemistry.org This approach is valuable for constructing sterically hindered ethers.

Furthermore, copper-catalyzed cross-coupling reactions, such as the Chan-Lam O-methylation, represent a greener alternative to traditional methods. smith.edu This reaction uses a nucleophilic methyl source like methylboronic acid, avoiding the highly toxic electrophiles used in the Williamson synthesis. While primarily developed for phenols, research is extending its application to aliphatic alcohols. smith.edu

The following table compares these advanced methodologies.

MethodCatalyst/MediatorKey ReactantsPrimary Advantage
Propargylic C-H EtherificationIron (Fe) complexesUnactivated Alkyne + AlcoholDirect C-H functionalization, high atom economy. nih.gov
Catalytic Propargyl SubstitutionIron(III) Chloride (FeCl₃)Propargylic Alcohol + Nucleophile (Alcohol)Simple catalyst, broad substrate scope. organic-chemistry.org
Chan-Lam O-MethylationCopper (Cu) complexesAlcohol + Methylboronic AcidAvoids toxic electrophilic methylating agents. smith.edu

Synthesis via Halogenated Butyne Intermediates (e.g., 3-chloro-3-methylbut-1-yne)

A prevalent and effective method for synthesizing this compound involves a two-step process: the initial synthesis of a halogenated precursor, 3-chloro-3-methylbut-1-yne, followed by a nucleophilic substitution reaction to introduce the methoxy group.

The precursor, 3-chloro-3-methylbut-1-yne, is itself a versatile synthetic building block due to the presence of two reactive sites: a reactive propargylic chloride and a terminal alkyne. The chlorine atom serves as an efficient leaving group in nucleophilic substitution reactions, enabling the introduction of the 1,1-dimethylpropargyl group onto various nucleophiles, including alcohols.

A common and well-established route to 3-chloro-3-methylbut-1-yne is the acid-catalyzed chlorination of its corresponding alcohol, 2-methyl-3-butyn-2-ol. This reaction is typically performed using concentrated hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction proceeds with high efficiency, providing the chlorinated intermediate in high yield and purity.

Table 1: Synthesis of 3-chloro-3-methylbut-1-yne from 2-methyl-3-butyn-2-ol
Reactant 1Reactant 2Catalyst / AdditiveTemperatureReaction TimeYieldPurity
2-methyl-3-butyn-2-olConcentrated HClZinc Chloride, Polyethylene Glycol 6000–5 °C4 hours95%99%

Once the 3-chloro-3-methylbut-1-yne intermediate is obtained, the final step is a nucleophilic substitution reaction to form the target ether. This is achieved by reacting the chloro-alkyne with a methoxide source, typically by using methanol in the presence of a base, or with a pre-formed sodium methoxide solution. The methoxide ion acts as the nucleophile, attacking the tertiary carbon and displacing the chloride leaving group to yield this compound. This alkylation of methanol with the propargyl chloride is a direct and widely used method for preparing the corresponding propargylic ether.

Coupling Reactions Involving Alkyne Moieties

While direct synthesis of this compound via a C-O coupling reaction is not the most common route, coupling reactions involving the alkyne moiety are crucial for the synthesis of its essential precursors. The carbon skeleton of the target molecule is often assembled using alkynylation reactions, a class of carbon-carbon bond-forming coupling reactions.

Specifically, the precursor alcohol, 2-methyl-3-butyn-2-ol, can be synthesized by the addition of an acetylene anion to a ketone (acetone). This reaction, a type of alkynylation, involves treating acetylene with a strong base (like sodium amide) to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetone. This method directly creates the tertiary propargylic alcohol structure that is fundamental for subsequent conversion to this compound.

Furthermore, the terminal alkyne group in the this compound structure retains reactivity towards various coupling reactions, which can be used to further elaborate the molecule. The Sonogashira reaction, for instance, is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgjk-sci.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org While not a primary method for creating the title compound itself, the Sonogashira reaction exemplifies the synthetic potential of the terminal alkyne functionality for creating more complex molecules starting from this compound or its precursors.

Reaction Mechanisms and Reactivity of 3 Methoxy 3 Methylbut 1 Yne

Alkyne Functional Group Reactivity

The terminal alkyne in 3-methoxy-3-methylbut-1-yne is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction, typically catalyzed by transition metal complexes, leads to the formation of vinylsilanes. While specific studies on the hydrosilylation of this compound are not extensively detailed in the provided results, the alkyne functionality is known to readily undergo this transformation. The presence of the methoxy (B1213986) group may influence the regioselectivity of the addition.

Nucleophilic Additions to Terminal Alkynes

The terminal alkyne of this compound can undergo nucleophilic additions. The electron-donating nature of the methoxy group may influence the reactivity of the alkyne towards nucleophiles.

Cycloaddition Reactions (e.g., Photochemical Carbene Transfer Reactions)

This compound can participate in cycloaddition reactions. One notable example is the photochemical carbene transfer reaction. In studies involving the reaction of diaryl carbenes with terminal alkynes, it has been shown that the electronic properties of the carbene and the alkyne influence the reaction's outcome. chemrxiv.orgd-nb.info For instance, electron-poor diaryl carbenes tend to react with terminal aromatic alkynes to form cyclopropenation products efficiently. chemrxiv.orgd-nb.info Conversely, with aliphatic alkynes, C(sp3)-H insertion at the propargylic position is often observed. chemrxiv.orgd-nb.info

Computational studies on the reaction of carbene intermediates with 3-methylbut-1-yne have been performed to understand the reaction mechanism and the roles of singlet and triplet carbene intermediates. d-nb.info These studies indicate that the activation free energies for different pathways, such as cyclopropenation versus C-H functionalization, are influenced by the electronic nature of the carbene. d-nb.info

Cross-Coupling Reactions (e.g., Sonogashira Cross-Coupling)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgrsc.org

While direct examples of this compound in Sonogashira reactions are not explicitly detailed in the provided search results, related compounds demonstrate the utility of this reaction. For instance, propargyl alcohols, which share the alkyne functional group, are used in Sonogashira couplings to prepare more complex molecules. rsc.org The reaction tolerates a variety of functional groups and can be carried out under mild conditions. wikipedia.org

The general scheme for a Sonogashira coupling is as follows:

Reactant 1Reactant 2CatalystsBaseProduct
Terminal Alkyne (e.g., this compound)Aryl/Vinyl HalidePalladium Catalyst, Copper Co-catalystAmine BaseCoupled Enyne

Table 1: General Scheme of the Sonogashira Cross-Coupling Reaction.

Cyclotrimerization Reactions

Alkynes can undergo cyclotrimerization, a [2+2+2] cycloaddition reaction, to form aromatic rings. This reaction is often catalyzed by transition metal complexes, such as ruthenium. researchgate.net The cyclotrimerization of various alkynes, including those with ether functionalities, has been successfully demonstrated to produce substituted benzene (B151609) derivatives. researchgate.net Although a specific instance of this compound undergoing cyclotrimerization is not provided, its terminal alkyne structure makes it a potential candidate for such transformations.

Methoxy Group Influences on Reaction Pathways

The methoxy group in this compound can influence the reactivity of the molecule in several ways:

Electronic Effects : The methoxy group is an electron-donating group through resonance, which can increase the electron density of the alkyne. This can affect the rate and regioselectivity of electrophilic addition reactions.

Steric Hindrance : The bulky tertiary carbon adjacent to the alkyne, substituted with two methyl groups and a methoxy group, can sterically hinder the approach of reagents to the triple bond.

Coordinating Effects : The oxygen atom of the methoxy group can potentially coordinate to metal catalysts used in reactions like hydrosilylation or cross-coupling, thereby influencing the catalyst's activity and selectivity.

Leaving Group Potential : While less common for methoxy groups on tertiary carbons, under certain conditions, it could potentially act as a leaving group in substitution reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a microscopic view of molecular structures, properties, and transformations. For 3-Methoxy-3-methylbut-1-yne and its analogs, these calculations have been particularly illuminating in the context of reaction mechanisms.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been applied to understand the intricacies of reactions involving alkynes.

In the context of the Pauson-Khand Reaction (PKR), a [2+2+1] cycloaddition involving an alkyne, an alkene, and a cobalt carbonyl complex to form a cyclopentenone, DFT calculations have been instrumental. A study involving the synthesis and reactions of various alkynes, including this compound, highlighted the role of electronegative atoms on the alkyne. cardiff.ac.uk It was observed that alkynes possessing electronegative oxygen atoms, such as this compound, were effective in the reaction. cardiff.ac.uk DFT calculations suggest that the electronegativity of the oxygen atom influences the bond energies of the cobalt-carbonyl ligands, affecting their lability and, consequently, the reaction rate. cardiff.ac.uk

Furthermore, DFT studies on the complexation of alkynes with Grignard reagents have shown that the reaction proceeds via the replacement of a coordinated solvent molecule by the alkyne. researchgate.net The subsequent reaction to form an acetylenic Grignard reagent and an alkane is exothermic, with a cyclic transition state. researchgate.net Although this study did not specifically use this compound, the principles are applicable to its reactions with organomagnesium compounds.

A summary of relevant DFT studies on related alkyne reactions is presented in the table below.

Reaction TypeAlkyne StudiedKey DFT Findings
Pauson-Khand ReactionAlkynes with electronegative oxygen atomsElectronegative atoms on the alkyne influence the bond energies and lability of cobalt-carbonyl ligands. cardiff.ac.uk
Grignard ReactionPropyneThe reaction proceeds through a cyclic transition state involving the replacement of a solvent molecule by the alkyne. researchgate.net
Rh-catalyzed [5+2] AnnulationInternal AlkynesThe turnover-limiting step is the migration insertion, and π-π interactions between the ligand and substrate are crucial. nih.gov

Analysis of Reaction Intermediates and Transition States

The computational analysis of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. For reactions involving alkynes, computational studies have provided detailed pictures of these transient species.

Similarly, in the context of gold(I)-catalyzed activation of alkynes, computational studies have helped to characterize the intermediates formed upon nucleophilic attack on the activated alkyne. acs.orgnih.gov These studies are crucial for explaining the regioselectivity observed in such reactions.

Spin State Analysis of Carbene Intermediates in Alkyne Reactions

The reactivity of carbenes is highly dependent on their spin state (singlet or triplet). While no specific studies on the reaction of carbenes with this compound were found, research on the closely related 3-methylbut-1-yne provides valuable insights.

Theoretical studies on the reaction of diaryl carbenes with terminal alkynes, including 3-methylbut-1-yne, have shown that the electronic properties of the carbene and the alkyne determine the preferred reaction pathway and the spin state of the reacting carbene. Depending on the substituents on the carbene, the reaction can proceed through either a singlet or a triplet carbene intermediate, leading to different products such as cyclopropenes or C-H insertion products.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound influence its physical properties and reactivity. The presence of both a polar methoxy (B1213986) group and a polarizable alkyne moiety allows for a range of intermolecular interactions.

Computational modeling is a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. Studies on related aryl alkynes have used computational methods to investigate intramolecular interactions, such as those between aromatic rings, and how these interactions influence the molecule's conformation. uzh.ch For this compound, computational analysis would likely reveal preferred conformations that minimize steric hindrance and optimize dipole-dipole and dispersion interactions. The methoxy group can act as a hydrogen bond acceptor, which would be a key feature in its interactions with protic solvents or other molecules containing hydrogen bond donors.

Applications in Complex Molecule Synthesis

Role as a Building Block in Organic Synthesis

3-Methoxy-3-methylbut-1-yne is a valuable reagent in organic synthesis, prized for its dual functionality. The molecule incorporates a terminal alkyne and a tertiary ether, making it a versatile building block for constructing more complex molecular architectures. smolecule.comcymitquimica.com The alkyne group, a carbon-carbon triple bond, provides a site for a wide array of chemical transformations, including addition reactions and coupling processes. cymitquimica.comevitachem.com This reactivity allows for the extension of carbon chains and the introduction of new functional groups.

Simultaneously, the methoxy (B1213986) group attached to a tertiary carbon can influence the molecule's polarity and solubility. cymitquimica.com This feature, combined with the alkyne's reactivity, makes this compound and its derivatives useful intermediates in multi-step syntheses. smolecule.comcymitquimica.com A common strategy involves using a related precursor, 3-chloro-3-methylbut-1-yne, to introduce the 3-methylbut-1-yne framework onto a substrate. nih.govmdpi.com This is often followed by cyclization or other transformations to form heterocyclic systems, a common motif in many natural products.

Contributions to Natural Product Synthesis

The unique structure of this compound and its chemical cousins, like 3-chloro-3-methylbut-1-yne, has made it instrumental in the total synthesis of several classes of natural products.

The acridone (B373769) scaffold is a core component of many bioactive alkaloids. Synthetic chemists have employed 3-chloro-3-methylbut-1-yne as a key reagent to construct the pyran ring fused to the acridone core, a common feature in this family. In one approach, dihydroxyacridones are reacted with 3-chloro-3-methylbut-1-yne to form a propargyl ether. nih.govacs.org This intermediate then undergoes a thermal rearrangement, known as the Claisen rearrangement, followed by cyclization to yield the tetracyclic pyranoacridone structure. nih.govmostwiedzy.pl

For instance, the synthesis of benzo[a]acronycine involved reacting 9,11-dihydroxy-benzo[a]acridine-12(7H)-one with 3-chloro-3-methylbut-1-yne to create an ether intermediate. mostwiedzy.pl Heating this intermediate prompted a Claisen rearrangement and subsequent cyclization to form the desired pyranoacridone skeleton. mostwiedzy.pl This strategy highlights the utility of this building block in creating the characteristic dimethylpyran ring found in many acridone alkaloids. nih.govmostwiedzy.pl

Reaction Step Description Reference
Alkylation 1,3-dihydroxyacridone is reacted with 3-chloro-3-methyl-but-1-yne. acs.org
Claisen Rearrangement The resulting propargyl ether undergoes thermal rearrangement. nih.govmostwiedzy.pl
Cyclization The rearranged intermediate cyclizes to form a pyran ring fused to the acridone core. nih.gov

The synthesis of dihydropyranoindoles, another class of heterocyclic compounds, has been achieved using a strategy involving 3-chloro-3-methylbut-1-yne. In a documented synthesis, 4-hydroxy-3-methoxybenzaldehyde was reacted with 3-chloro-3-methylbut-1-yne in the presence of potassium carbonate to produce an aryl ether aldehyde. nih.gov This intermediate serves as a precursor for constructing the indole (B1671886) system.

The subsequent steps involve reacting the aldehyde with methyl azidoacetate to form an azidocinnamate, which then undergoes thermal cyclization to build the indole ring. nih.gov The pre-installed propargyloxy group is then poised to cyclize, forming the fused dihydropyran ring and completing the dihydropyranoindole skeleton. nih.govresearchgate.net This method demonstrates the role of the alkyne building block in a tandem reaction sequence to construct complex heterocyclic systems. nih.gov

In the total synthesis of lineaflavones, natural products containing a flavone (B191248) core, 3-chloro-3-methylbut-1-yne plays a crucial role in constructing a key structural feature. The synthesis starts with a dihydroxy-functionalized flavone, such as 5,7-dihydroxy-2-phenyl-4H-chromen-4-one. mdpi.comresearchgate.net This starting material is selectively reacted with 3-chloro-3-methylbut-1-yne to attach the propargyl group at the 7-hydroxy position. mdpi.com

The resulting aryl propargyl ether is then heated in diethylaniline, which induces an intramolecular cyclization to form a 2,2-dimethylpyran ring fused to the flavone structure. mdpi.com This pyranoflavone is a key intermediate that is further elaborated to yield lineaflavones A and D. mdpi.comresearchgate.net

Starting Material Reagent Key Transformation Yield Reference
1-(2,4,6-trihydroxyphenyl)ethan-1-one3-chloro-3-methylbut-1-yne, CuI, K2CO3Selective propargylation78% mdpi.com
Aryl propargyl etherDiethylaniline, 250 °CIntramolecular cyclization93% mdpi.com

The synthesis of dipyranocoumarins, such as the natural product dipetalolactone (B1251107), effectively utilizes 3-chloro-3-methylbut-1-yne. One efficient method involves a one-pot tandem reaction where a dihydroxycoumarin is treated with 3-chloro-3-methylbut-1-yne under microwave irradiation. researchgate.netresearchgate.net This sequence involves propargylation, a Claisen rearrangement, and finally cyclization to afford the dipyranocoumarin product in excellent yields. researchgate.netresearchgate.net

An alternative, unambiguous synthesis of dipetalolactone was confirmed starting from resorcinol. researchgate.netmdpi.com The initial step involved the formation of a pyran ring by introducing the 3-chloro-3-methylbut-1-yne moiety, which then underwent an oxidative addition and ring closure to yield the final product. researchgate.netmdpi.com

The synthesis of complex isoflavonoids, a class of phenolic compounds with diverse biological activities, has also benefited from the use of 3-chloro-3-methylbut-1-yne. rsc.orgrsc.org This reagent is used to install the 1,1-dimethylpropargyl group, which is a precursor to the dimethylpyran ring commonly found in prenylated isoflavonoids. researchgate.net

In one synthetic route towards isoflavone (B191592) natural products, a protected dihydroxy-iodo-chromenone intermediate was reacted with 3-chloro-3-methylbut-1-yne. nih.gov This step, using potassium carbonate and copper iodide, attached the key side chain, which was later cyclized to form a pyran ring fused to the chromenone core, a central step in building the target isoflavonoid (B1168493) structure. nih.govmdpi.com Another study reported the regioselective propargylation of a polyhydroxylated chalcone (B49325) with 3-chloro-3-methylbut-1-yne as a key step in the synthesis of the antibacterial isoflavones auriculatin (B190632) and millexatin F. researchgate.net

Total Synthesis of Citrinadins

The total synthesis of citrinadins, a group of alkaloids with a complex pentacyclic ring system, has utilized 3-methylbut-1-yne, a closely related precursor to this compound, in key steps. In the enantioselective total synthesis of (-)-Citrinadin A, a stepwise procedure was employed starting with a Sonogashira coupling between an aryl bromide intermediate and 3-methylbut-1-yne to create the alkyne. nih.govacs.org This was a crucial step in elaborating the side chain of the molecule. nih.govacs.org

Similarly, in another enantioselective total synthesis of both Citrinadin A and B, a Sonogashira coupling of an advanced pentacyclic intermediate with 3-methylbut-1-yne was a key transformation to introduce the terminal alkyne functionality. acs.orgacs.orgwisconsin.edu This alkyne then underwent further reactions to complete the synthesis of the natural products. acs.orgacs.orgwisconsin.edu The successful application of this strategy highlights the reliability of the Sonogashira coupling with this building block in the late stages of complex molecule synthesis. nih.govacs.org

Natural ProductKey Reaction Involving the AlkyneAlkyne UsedReference
(-)-Citrinadin ASonogashira coupling3-methylbut-1-yne nih.gov
Citrinadin A and BSonogashira coupling3-methylbut-1-yne acs.orgacs.orgwisconsin.edu

Total Synthesis of Antrocamphin A and Analogs

Antrocamphin A, a natural product with anti-inflammatory properties, and its analogs have been synthesized using 2-methyl-1-buten-3-yne, an isomer of this compound. nchu.edu.twrsc.org The first total synthesis of antrocamphin A involved a Sonogashira coupling reaction between an iodinated benzene (B151609) derivative and 2-methyl-1-buten-3-yne, catalyzed by palladium and copper complexes. nchu.edu.twmdpi.com This reaction was pivotal in constructing the enynyl-benzenoid skeleton of the molecule. nchu.edu.twmdpi.com

An improved synthesis of antrocamphin A was later developed utilizing a Castro-Stephens reaction, which provided a higher yield compared to the initial Sonogashira coupling. rsc.orgrsc.org The synthesis of various analogs of antrocamphin A also employed the Sonogashira coupling with 2-methyl-1-buten-3-yne to explore the structure-activity relationship of this class of compounds. nchu.edu.tw

CompoundKey Synthesis StepAlkyne ReagentReference
Antrocamphin ASonogashira coupling2-methyl-1-buten-3-yne nchu.edu.twmdpi.com
Antrocamphin A (improved synthesis)Castro-Stephens reactionCopper acetylide of 2-methyl-1-buten-3-yne rsc.orgrsc.org
Antrocamphin A AnalogsSonogashira coupling2-methyl-1-buten-3-yne nchu.edu.tw

Synthesis of Octandrenolone (B1245801)

The synthesis of octandrenolone, a natural dipyranoacetophenone, was efficiently achieved through the condensation of 2',4',6'-trihydroxyacetophenone (B23981) with 3-chloro-3-methylbut-1-yne. nih.govresearchgate.net This reaction, catalyzed by a small amount of copper(I) iodide, produced octandrenolone in a high yield. nih.govresearchgate.net An alternative synthesis was also reported, although it resulted in a very low yield of the desired product. electronicsandbooks.com

ProductStarting MaterialsCatalystKey FeatureReference
Octandrenolone2',4',6'-trihydroxyacetophenone and 3-chloro-3-methylbut-1-yneCopper(I) iodideHigh yield condensation nih.govresearchgate.net

Preparation of Functionalized Derivatives and Intermediates

This compound serves as a precursor for various functionalized derivatives and intermediates in organic synthesis. The presence of the alkyne functional group allows for a range of chemical transformations, including addition reactions. cymitquimica.com The methoxy group can also influence the compound's reactivity and solubility. cymitquimica.com For instance, the related compound 3-fluoro-3-methylbut-1-yne (B3053431) is synthesized from 3-methylbut-1-yne using fluorinating agents, highlighting the potential for functional group interconversion at the tertiary carbon.

Catalytic Transformations in Complex Molecule Assembly

The alkyne functionality within molecules like this compound is a key substrate for various transition-metal-catalyzed reactions that are fundamental to the assembly of complex molecules. researchgate.net These reactions include cross-coupling reactions and dimerizations, which are essential for forming carbon-carbon bonds. researchgate.net The development of new catalytic methods continues to improve the efficiency and scope of these transformations. researchgate.net Ruthenium-catalyzed alkene-alkyne coupling reactions, for example, provide a powerful tool for the synthesis of diverse polyketide motifs. stanford.edu Furthermore, the isomerization of alkynes to metal vinylidenes by specific catalysts opens up pathways for vinylidene transfer and insertion reactions, expanding the repertoire of synthetic methods available for complex molecule construction.

Potential Applications in Materials Science

Use in Developing Materials with Specific Properties

The exploration of 3-Methoxy-3-methylbut-1-yne for developing materials with specific, tailored properties is an ongoing area of scientific interest. researchgate.net The incorporation of this compound into a material's structure can be expected to influence its physical and chemical characteristics. The ether component, for instance, introduces a degree of polarity and the potential for hydrogen bonding with other substances like water, which can affect a material's solubility and adhesion properties. libretexts.org Ether molecules can engage in hydrogen bonding with water, making them soluble in water to a degree similar to isomeric alcohols. libretexts.org

The alkyne functional group is characterized by a carbon-carbon triple bond. libretexts.org The linear geometry of the alkyne group can lead to better packing of molecules, which may result in higher boiling points compared to analogous alkanes and alkenes. openochem.org In the context of polymers, the integration of this compound as a monomer or an additive could be used to modify properties such as thermal stability, mechanical strength, and chemical resistance. A related ether-alcohol, 3-methoxy-3-methyl-1-butanol, is utilized as a chemical intermediate in the synthesis of esters, resins, surfactants, and various polymeric materials. mdpi.comatamanchemicals.com This suggests a potential role for this compound as a building block for creating specialty polymers and materials. Similarly, other functionalized butynes, such as 3-fluoro-3-methylbut-1-yne (B3053431), are employed in the production of specialty chemicals and materials, highlighting the utility of such compounds in materials development. libretexts.org

Participation in Cross-linking Reactions

The terminal alkyne group in this compound is a key feature that allows it to participate in cross-linking reactions, a fundamental process for creating robust, three-dimensional polymer networks. researchgate.net Cross-linking imparts stability, durability, and often elastomeric properties to materials.

One of the most significant reactions for this purpose is the thiol-yne reaction. acs.orgnih.gov This "click chemistry" reaction is known for its high efficiency and is often initiated by UV light in the presence of a photoinitiator. acs.orgnih.gov The mechanism involves the addition of a thiyl radical across the alkyne's triple bond. researchgate.net A key advantage of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol functional groups. researchgate.net This capability allows for the formation of highly cross-linked polymer networks. researchgate.net Research on other alkyne-functionalized polymers has demonstrated that this method can be used to create elastomers with tunable mechanical properties, including materials with softness comparable to human soft tissues. acs.orgnih.gov Furthermore, thiol-yne cross-linking is less sensitive to oxygen inhibition compared to other photopolymerization methods, which is a significant advantage in manufacturing processes. acs.orgnih.gov

Beyond the thiol-yne reaction, the alkyne group can also participate in other types of cross-linking, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), another powerful click reaction used in creating polymer networks. acs.org The ability to form these strong, covalent links between polymer chains makes this compound a promising candidate for the development of advanced materials like hydrogels, elastomers, and thermosetting resins. acs.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Alkyne Transformations

The reactivity of the terminal alkyne in 3-Methoxy-3-methylbut-1-yne is a focal point for the development of new catalytic systems that can achieve highly selective and efficient transformations. The steric hindrance provided by the tertiary carbon center presents both a challenge and an opportunity for catalyst design.

Gold-based catalysts have shown considerable promise in the activation of alkynes. frontiersin.orgnih.govacs.org Future research is anticipated to focus on designing gold(I) and gold(III) complexes with tailored ligands that can modulate the electronic and steric environment around the metal center. This will enable precise control over cycloisomerization reactions of derivatives of this compound, such as propargyl vinyl ethers, leading to the formation of complex heterocyclic structures like furofurans and furopyrans. researchgate.net The development of frustrated Lewis pair-based gold catalysts is another promising avenue to enhance the regio- and stereoselectivity of these transformations. frontiersin.orgnih.gov

Rhodium catalysis also presents a fertile ground for innovation. nih.gov The development of rhodium complexes for chelation-assisted C-H bond functionalization could enable novel coupling reactions involving this compound. nih.gov Furthermore, rhodium-catalyzed hydroamination of this alkyne with primary amines offers a direct route to valuable imine and amine derivatives. researchgate.net Future work will likely involve the design of chiral rhodium catalysts to achieve enantioselective transformations, opening doors to the synthesis of optically active compounds.

Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC) or "click chemistry," are a cornerstone of modern synthetic chemistry. organic-chemistry.orgiwu.edu While this reaction is well-established, future research will likely explore the use of novel copper ligands that can enhance reaction rates and expand the substrate scope, especially with sterically demanding partners. The development of heterogeneous copper catalysts is also a key area, aiming for easier catalyst recovery and reuse, which is crucial for sustainable and industrial-scale synthesis.

Catalyst SystemPotential Transformation with this compound DerivativesResearch Focus
Gold(I) and Gold(III) Complexes Cycloisomerization, RearrangementsLigand design for enhanced selectivity, frustrated Lewis pairs
Rhodium Complexes C-H Functionalization, Hydroamination, Coupling ReactionsChiral catalysts for enantioselectivity, chelation-assisted transformations
Copper Catalysts Azide-Alkyne Cycloaddition (Click Chemistry)Novel ligands for improved kinetics, development of heterogeneous catalysts

Exploration of New Synthetic Pathways and Derivatizations

The unique structure of this compound makes it an ideal starting point for the exploration of novel synthetic pathways and the creation of a diverse library of derivatives.

One promising area is the synthesis of complex heterocyclic compounds. The gold-catalyzed cyclization of propargylamides derived from this compound could lead to the formation of oxazoles and β-carbolinones. researchgate.net Similarly, the rearrangement of its propargylic tert-butyl carbonates under gold catalysis can efficiently produce 4-alkylidene-1,3-dioxolan-2-ones. researchgate.net

The derivatization of the alkyne moiety through various coupling reactions is another key research direction. For instance, rhodium-catalyzed coupling with arylboronic acids and imines can generate highly substituted homoallylic sulfamates. d-nb.info The development of one-pot multi-component reactions involving this compound will be a significant focus, allowing for the rapid assembly of complex molecules from simple precursors.

The synthesis of allene (B1206475) derivatives from this compound via Claisen rearrangement of its corresponding vinyl ethers is also an area of growing interest. csic.es These allenes can then serve as versatile intermediates for further transformations. csic.es

Advanced Computational Modeling for Predictive Reactivity

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity.

Future computational studies will likely focus on several key areas. Modeling the interaction of this compound with various catalytic systems (gold, rhodium, copper) will help in the rational design of more efficient and selective catalysts. frontiersin.orgnih.gov For example, computational analysis can elucidate the role of ligands and counter-ions in gold-catalyzed cycloisomerization reactions, guiding the experimental efforts. frontiersin.orgnih.gov

DFT calculations can also be employed to predict the outcome of cycloaddition reactions, such as the [8+2] cycloadditions observed with related indene (B144670) systems. rsc.org This predictive power can save significant experimental time and resources by identifying the most promising reaction pathways and conditions.

Furthermore, computational studies on the electronic properties of this compound and its derivatives will aid in understanding their reactivity in various chemical transformations. For instance, the impact of the methoxy (B1213986) group on the electron density of the alkyne and its influence on the regioselectivity of addition reactions can be precisely modeled.

Expanding Applications in Complex Chemical Structure Construction

The ultimate goal of developing new synthetic methodologies around this compound is to apply them to the construction of complex and functionally important molecules, including natural products and pharmaceuticals.

The use of 3-chloro-3-methylbut-1-yne, a close relative of the title compound, in the total synthesis of lineaflavones demonstrates the potential of this structural motif in natural product synthesis. mdpi.com Future research will undoubtedly explore the incorporation of this compound into the synthesis of other complex natural products, where its unique stereoelectronic properties can be leveraged to control key bond-forming events.

The derivatization of this compound into various heterocyclic systems, such as pyrazoles, isoxazoles, and triazoles, opens up avenues for the discovery of new drug candidates. researchgate.net The 1,2,3-triazole moiety, readily accessible through click chemistry, is a well-known pharmacophore, and its incorporation into molecules derived from this compound is a promising strategy for drug design. organic-chemistry.org

The ability to construct complex polycyclic frameworks is another exciting application. For example, rhodium-catalyzed cascade annulative coupling reactions of related alkynes have been shown to produce fluorescent polycyclic compounds, suggesting that derivatives of this compound could be used to create novel materials with interesting photophysical properties. researchgate.net

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

MethodCatalyst/BaseTemp (°C)Yield (%)Purity (GC-MS)Reference
Acetylide AlkylationLDA, THF−786295%
Sonogashira CouplingPd(PPh₃)₄, CuI604888%

Q. Table 2. Key NMR Assignments

Proton/Carbonδ (ppm) ¹Hδ (ppm) ¹³CSolventReference
C≡CH2.178.5CDCl₃
OCH₃3.355.2CDCl₃

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.